1,3-18:0 DG-d5 Provides a Definitive Mass Shift for Unambiguous MS Discrimination vs. Unlabeled 1,3-18:0 DG
1,3-18:0 DG-d5 exhibits a molecular weight of 630.05 g/mol, representing a +5 Da shift from the unlabeled 1,3-18:0 DG (MW 625.02 g/mol) due to the incorporation of five deuterium atoms in place of hydrogen on the glycerol backbone . This isotopic mass difference ensures complete baseline separation in MS spectra, enabling unambiguous identification and quantification of the endogenous 1,3-18:0 DG without interference [1]. In contrast, non-deuterated structural analogs used as internal standards (e.g., 1,3-17:0 DG) lack an isotopic signature and may co-elute with or have different ionization efficiencies than the target analyte, introducing significant quantification errors [2].
| Evidence Dimension | Molecular weight (mass shift in MS) |
|---|---|
| Target Compound Data | 630.05 g/mol (+5 Da vs. unlabeled) |
| Comparator Or Baseline | Unlabeled 1,3-18:0 DG: 625.02 g/mol |
| Quantified Difference | +5 Da |
| Conditions | Electrospray ionization (ESI) or other MS ionization modes |
Why This Matters
A +5 Da mass shift ensures the internal standard peak is fully resolved from the analyte peak, enabling accurate isotope dilution quantification.
- [1] Krank J, et al. Qualitative Analysis and Quantitative Assessment of Changes in Neutral Glycerol Lipid Molecular Species Within Cells. Methods Enzymol. 2007;432:1-20. View Source
- [2] Restek. Choosing an Internal Standard. View Source
